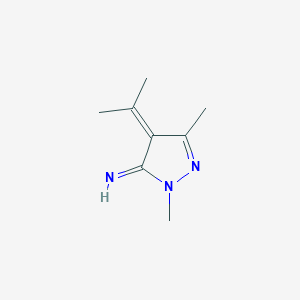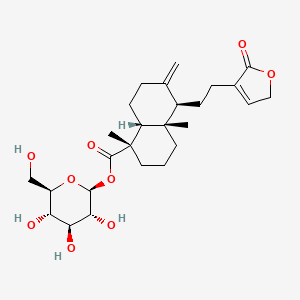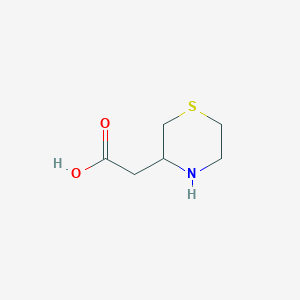![molecular formula C11H8N2O4 B12868414 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12868414.png)
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile is a compound belonging to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields. Benzoxazoles are bicyclic planar molecules that have been extensively used as starting materials for various mechanistic approaches in drug discovery .
Preparation Methods
The synthesis of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile typically involves the reaction between 2-aminophenol and an aldehyde in the presence of a base such as potassium carbonate (K₂CO₃) and an oxidant like tert-butyl hydroperoxide (TBHP). This reaction is often carried out in solvents like methyl cyanide or dimethyl sulfoxide (DMSO) under argon atmosphere with blue LED radiation . The yield of this reaction can range from 58% to 92%, depending on the specific conditions and reactants used .
Chemical Reactions Analysis
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include bases like K₂CO₃ and oxidants like TBHP. The major products formed depend on the type of reaction and the specific conditions employed .
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various benzoxazole derivatives.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to exhibit antimicrobial activity by inhibiting the growth of bacteria and fungi. They also demonstrate anticancer activity by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile can be compared with other benzoxazole derivatives, such as:
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-acetonitrile: Similar in structure but differs in the position of the acetonitrile group.
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile: Another structural isomer with the acetonitrile group at a different position.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to their structural differences .
Properties
Molecular Formula |
C11H8N2O4 |
|---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
2-[5-(cyanomethyl)-1,3-benzoxazol-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H8N2O4/c12-4-3-6-1-2-8-7(5-6)13-10(17-8)9(14)11(15)16/h1-2,5,9,14H,3H2,(H,15,16) |
InChI Key |
OQSUIMQVCODNAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC#N)N=C(O2)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Ethoxycarbonyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12868339.png)


![Benzo[d]oxazole-2,6-dicarbaldehyde](/img/structure/B12868357.png)





![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazole](/img/structure/B12868384.png)
![8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12868385.png)

![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene](/img/structure/B12868399.png)
